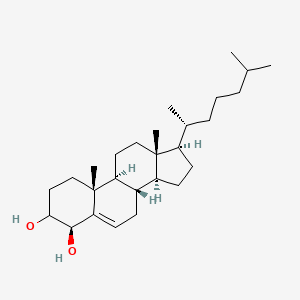

4-Beta-Hydroxycholesterol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H46O2 |

|---|---|

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24?,25-,26-,27-/m1/s1 |

InChI Key |

CZDKQKOAHAICSF-UBUUKARGSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC([C@@H]4O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Initial Characterization of 4-Beta-Hydroxycholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, initial characterization, and analytical methodologies for 4-beta-hydroxycholesterol (4β-OHC), a pivotal endogenous oxysterol. Primarily formed from cholesterol by the cytochrome P450 3A4 and 3A5 enzymes (CYP3A4/5), 4β-OHC has emerged as a critical biomarker for hepatic CYP3A activity, offering a valuable tool in drug development and clinical pharmacology. Furthermore, its role as a selective agonist for Liver X Receptors (LXRs) implicates it in the intricate regulation of lipid homeostasis. This document details the seminal findings, quantitative data, experimental protocols, and relevant signaling pathways to serve as an in-depth resource for the scientific community.

Discovery and Initial Identification

The presence of 4β-hydroxycholesterol in human circulation was first reported in a meeting abstract in 1985, with its definitive identification and confirmation in human plasma established through the development of an isotope-dilution gas chromatography-mass spectrometry (GC-MS) assay.[1] Early research identified 4β-OHC as one of the most abundant oxysterols in the human bloodstream, alongside 24-hydroxycholesterol, 27-hydroxycholesterol, and 7α-hydroxycholesterol.[1] A significant breakthrough in understanding its physiological relevance came with the discovery that its formation is predominantly catalyzed by CYP3A4.[1][2] In vitro experiments using recombinant CYP enzymes demonstrated that CYP3A4 efficiently converts cholesterol to 4β-OHC, while other CYPs like CYP1A2, CYP2B6, and CYP2C9 showed no such activity.[1] This enzymatic origin laid the groundwork for its use as an endogenous biomarker.

Core Physiological Functions

Endogenous Biomarker of CYP3A4/5 Activity

The primary application of 4β-OHC in clinical and research settings is as an endogenous biomarker for CYP3A4 and CYP3A5 activity.[1][2][3][4] The concentration of 4β-OHC in plasma directly reflects the metabolic capacity of these enzymes, which are responsible for the metabolism of a vast number of therapeutic drugs.

-

Induction: Treatment with potent CYP3A inducers, such as the anti-epileptic drugs carbamazepine, phenytoin, and phenobarbital, can lead to a significant, up to 10-fold, increase in plasma 4β-OHC concentrations.[1][3] Weaker inducers like ursodeoxycholic acid also cause a modest increase.[1][3]

-

Inhibition: Conversely, administration of CYP3A inhibitors like ritonavir (B1064) and itraconazole (B105839) results in a discernible decrease in plasma 4β-OHC levels.[1][2]

The long half-life of 4β-OHC (approximately 17 days) contributes to stable intra-individual plasma concentrations, making it a reliable marker for long-term changes in CYP3A activity, particularly for assessing induction.[1][2] However, this long half-life limits its utility for detecting rapid, acute changes in enzyme inhibition.[1][2]

Activation of Liver X Receptors (LXRs)

4β-OHC has been identified as a potent and selective agonist for Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis.[5][6][7] Upon activation by 4β-OHC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) on the DNA, initiating the transcription of target genes.[5][8][9]

A unique characteristic of 4β-OHC as an LXR agonist is its selective induction of the master lipogenic transcription factor, Sterol Regulatory Element-Binding Protein 1c (SREBP1c), without significantly affecting SREBP2.[5][6] This leads to the downstream activation of genes involved in de novo lipogenesis, such as fatty acid synthase (FASN) and stearoyl-CoA desaturase 1 (SCD1).[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to 4β-OHC.

| Parameter | Value | Reference |

| Basal Plasma Concentration | 14 - 59 ng/mL | [8] |

| Mean Steady-State Plasma Concentration | 29.85 ± 14.87 ng/mL | [10] |

| Elimination Half-Life | Approximately 17 days | [1][2] |

| Apparent Half-Life (Deuterium-labeled) | 60 - 64 hours | [11][12] |

Table 1: Pharmacokinetic Parameters of 4β-Hydroxycholesterol

| Condition | Fold Change in Plasma 4β-OHC | Reference |

| Treatment with strong CYP3A inducers (e.g., carbamazepine, rifampin) | ~10-fold increase | [1][3] |

| Treatment with weak CYP3A inducers (e.g., ursodeoxycholic acid) | ~1.5-fold increase | [1][3] |

| Treatment with CYP3A inhibitors (e.g., ritonavir, ketoconazole) | Decrease | [1][2][13] |

Table 2: Impact of CYP3A Modulators on Plasma 4β-Hydroxycholesterol Levels

Experimental Protocols

Quantification of 4β-Hydroxycholesterol in Human Plasma by LC-MS/MS

This protocol describes a common method for the sensitive and precise measurement of 4β-OHC in human plasma.

1. Sample Preparation:

- To 50 µL of human plasma, add a deuterated internal standard (e.g., d4-4βHC).

- Perform alkaline hydrolysis (saponification) to release esterified 4β-OHC.

- Conduct a two-step liquid-liquid extraction using a suitable organic solvent (e.g., hexane).

- Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization:

- Reconstitute the dried extract in a derivatizing agent, such as picolinic acid, to enhance ionization efficiency.

- Incubate to allow for complete derivatization.

3. LC-MS/MS Analysis:

- Chromatography: Use a C18 reverse-phase column with an isocratic or gradient elution to achieve chromatographic separation of 4β-OHC from its isomers, particularly 4α-hydroxycholesterol.[8][13]

- Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.

- Monitoring: Use Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for the derivatized 4β-OHC and the internal standard.

4. Quantification:

- Construct a calibration curve using a surrogate analyte (e.g., d7-4βHC) in a surrogate matrix (e.g., plasma stripped of endogenous 4β-OHC).[8][13]

- Calculate the concentration of 4β-OHC in the unknown samples based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Clinical Study Protocol for Assessing CYP3A Induction

This protocol outlines a typical clinical trial design to evaluate the effect of a new drug on CYP3A activity using 4β-OHC as a biomarker.

1. Study Population:

- Enroll a cohort of healthy volunteers.

2. Study Design:

- Baseline: Collect pre-dose blood samples to determine the baseline plasma concentration of 4β-OHC for each subject.

- Treatment: Administer the investigational drug for a specified duration (e.g., 14 days).

- Post-dose Sampling: Collect blood samples at multiple time points during and after the treatment period to measure changes in 4β-OHC concentrations.

3. Bioanalysis:

- Analyze the plasma samples for 4β-OHC concentrations using a validated bioanalytical method as described in section 4.1.

- It is also recommended to measure total cholesterol levels to calculate the 4β-OHC/cholesterol ratio, which can account for individual variations in cholesterol.[2]

4. Data Analysis:

- Compare the post-dose 4β-OHC concentrations (or the 4β-OHC/cholesterol ratio) to the baseline values for each subject.

- A statistically significant increase in 4β-OHC levels indicates CYP3A induction by the investigational drug.

Signaling Pathways and Experimental Workflows

Biosynthesis and Metabolism of this compound

Caption: Biosynthesis of 4β-OHC from cholesterol by CYP3A4/5 and its subsequent metabolism.

LXR Activation and SREBP1c-Mediated Lipogenesis

Caption: 4β-OHC activates LXR, leading to SREBP1c expression and de novo lipogenesis.

Experimental Workflow for 4β-OHC Quantification

Caption: A typical experimental workflow for the quantification of 4β-OHC in plasma.

Conclusion

This compound has transitioned from a newly identified oxysterol to a cornerstone biomarker in drug development and a key molecule in understanding lipid metabolism. Its reliable formation by CYP3A4/5 provides a window into the activity of this crucial enzyme family, while its role as an LXR agonist unveils its participation in intricate metabolic signaling pathways. The standardized and sensitive analytical methods now available allow for its precise quantification, solidifying its utility in both preclinical and clinical research. This guide provides a foundational understanding for researchers and drug development professionals, enabling the effective application of 4β-OHC in their respective fields.

References

- 1. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4β-Hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4β-hydroxycholesterol as an endogenous CYP3A marker in cancer patients treated with taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Applications of the Cholesterol Metabolite, 4β-Hydroxycholesterol, as a Sensitive Endogenous Biomarker for Hepatic CYP3A Activity Evaluated within a PBPK Framework | MDPI [mdpi.com]

- 11. uniprot.org [uniprot.org]

- 12. Metabolism of 4 beta -hydroxycholesterol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of this compound in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Biomarker: An In-depth Technical Guide to the Physiological Roles of 4-Beta-Hydroxycholesterol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Beta-hydroxycholesterol (4β-HC), a prominent oxysterol in human circulation, is widely recognized as a reliable endogenous biomarker for cytochrome P450 3A4/5 (CYP3A4/5) activity. However, its physiological significance extends far beyond this role. Emerging research has illuminated the multifaceted functions of 4β-HC as a signaling molecule, particularly in the regulation of lipid metabolism and cholesterol homeostasis. This technical guide provides a comprehensive overview of the physiological roles of 4β-HC independent of its function as a CYP3A4/5 marker, with a focus on its interactions with nuclear receptors. This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of critical pathways and workflows to support further research and drug development efforts.

4β-Hydroxycholesterol as a Nuclear Receptor Ligand

Beyond its formation by CYP3A4/5, the biological activities of 4β-HC are primarily mediated through its interaction with nuclear receptors, which are key transcriptional regulators of numerous physiological processes.

Agonism of the Liver X Receptors (LXRs)

A significant body of evidence has established 4β-HC as an agonist for both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1][2] LXRs are critical regulators of cholesterol, fatty acid, and glucose homeostasis.[3][4] Upon activation by 4β-HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]

The activation of LXRs by 4β-HC has been shown to have tissue-specific effects. In peripheral tissues like macrophages, LXR activation by 4β-HC promotes cholesterol efflux by upregulating the expression of ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1.[1][2] This action is generally considered anti-atherosclerotic.[1] Conversely, in the liver, 4β-HC-mediated LXR activation can lead to increased de novo lipogenesis, potentially contributing to hepatosteatosis.[1]

Interaction with Other Nuclear Receptors

The formation of 4β-HC is influenced by the Pregnane X Receptor (PXR), which regulates the expression of CYP3A4.[5] Activation of PXR by various xenobiotics and endogenous compounds leads to increased CYP3A4 expression and consequently, elevated levels of 4β-HC.[2][6] This establishes an indirect regulatory axis where PXR activation can modulate LXR activity via the generation of its endogenous ligand, 4β-HC.[2]

While some oxysterols have been identified as inverse agonists of the Retinoic Acid-Related Orphan Receptors (RORs), particularly RORγ, the direct interaction of 4β-HC with RORs is less well-characterized.[7][8][9]

Role in Lipid Metabolism and Cholesterol Homeostasis

The primary physiological role of 4β-HC beyond its biomarker function is its intricate involvement in the regulation of lipid metabolism, primarily through the LXR signaling pathway.

Regulation of Lipogenesis

In hepatic cells, 4β-HC has been identified as a potent and selective inducer of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of de novo lipogenesis.[3][4] This induction is mediated through LXR activation.[3][4] Unlike other oxysterols that often suppress both SREBP-1c and SREBP-2 (involved in cholesterol synthesis), 4β-HC specifically upregulates SREBP-1c, thereby promoting the synthesis of fatty acids and triglycerides without significantly affecting cholesterol biosynthesis.[3] This selective action suggests a role for 4β-HC in partitioning lipid precursors towards storage as triglycerides.[3]

Cholesterol Efflux and Reverse Cholesterol Transport

In macrophages and foam cells, 4β-HC has been demonstrated to induce the expression of ABCA1 and ABCG1, key transporters involved in the efflux of cholesterol to apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL), respectively.[2] This process is a crucial first step in reverse cholesterol transport, the pathway that removes excess cholesterol from peripheral tissues for excretion from the body. By promoting cholesterol efflux, 4β-HC may play a protective role against the development of atherosclerosis.[1]

Clinical and Pathophysiological Relevance

The emerging physiological roles of 4β-HC suggest its involvement in various disease states, moving its utility beyond a simple measure of enzyme activity to a potential biomarker and modulator of disease.

Cardiovascular Disease

The role of 4β-HC in cardiovascular disease is complex and appears to be sex-specific. In men with coronary artery disease (CAD), high plasma concentrations of 4β-HC have been associated with an increased risk of all-cause and cardiac death, particularly sudden cardiac death.[1] Conversely, in women with CAD, higher 4β-HC levels were linked to a better prognosis.[1] These paradoxical findings highlight the need for further research to understand the context-dependent effects of 4β-HC in cardiovascular health.

Inflammatory Conditions

Systemic inflammation, such as that seen in rheumatoid arthritis (RA), has been linked to suppressed CYP3A4 activity.[10] Studies have shown that in RA patients, after treatment with biological disease-modifying antirheumatic drugs (bDMARDs), there is a significant negative correlation between 4β-HC levels and inflammatory markers like C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).[10] This suggests a complex interplay between inflammation, CYP3A4 activity, and 4β-HC levels.

Pre-eclampsia

In pregnancy, 4β-HC levels are naturally elevated.[11] In pregnancies complicated by pre-eclampsia, serum 4β-HC concentrations have been found to be even higher compared to normal pregnancies.[11] Given that 4β-HC can act as a hypotensive factor via LXRs, its role in the pathophysiology of pre-eclampsia is an active area of investigation.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature.

Table 1: In Vitro Effects of 4β-Hydroxycholesterol

| Parameter | Cell Type | Concentration of 4β-HC | Observed Effect | Reference(s) |

| SREBP-1c mRNA expression | Huh7 cells | 20 µM | Significant increase | [3][4] |

| ABCA1 mRNA expression | Huh7 cells | 20 µM | Induction | [3] |

| ABCG1 mRNA expression | Human primary monocyte-derived macrophages | Physiologically relevant concentrations | Induction | [2] |

| Cholesterol Efflux | Human primary monocyte-derived macrophages | Physiologically relevant concentrations | Induced | [2] |

| Cholesterol Influx | Human primary monocyte-derived macrophages | Physiologically relevant concentrations | Repressed | [2] |

Table 2: Plasma Concentrations of 4β-Hydroxycholesterol in Various Conditions

| Condition | Population | Mean/Median 4β-HC Concentration (nmol/L or ng/mL) | Key Finding | Reference(s) |

| Rheumatoid Arthritis (before bDMARDs) | 41 patients | Median: 51.6 nmol/L | No significant correlation with inflammatory markers before treatment. | [10] |

| Rheumatoid Arthritis (after bDMARDs) | 41 patients | Median: 50.6 nmol/L | Significant negative correlation with CRP and ESR after treatment. | [10] |

| Coronary Artery Disease (Men, highest quartile) | - | High | Associated with increased risk of sudden cardiac death. | [1] |

| Coronary Artery Disease (Women, highest quartile) | - | High | Associated with a better cardiovascular prognosis. | [1] |

| Healthy Volunteers (baseline) | - | - | Lower than in patients treated with CYP3A inducers. | [12] |

| Healthy Volunteers (after Rifampicin) | 32 subjects | 220% increase from baseline | Demonstrates induction of CYP3A4 and 4β-HC formation. | [12] |

| Healthy Volunteers (after Ketoconazole) | 32 subjects | 13% decrease from baseline | Demonstrates inhibition of CYP3A4 and 4β-HC formation. | [12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the physiological roles of 4β-HC.

Quantification of 4β-Hydroxycholesterol in Plasma

Method: Isotope-dilution gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline (based on GC-MS):

-

Internal Standard Addition: A known amount of deuterium-labeled 4β-HC (e.g., 2H7-4β-hydroxycholesterol) is added to a plasma sample (e.g., 250 µL).[13]

-

Saponification: The plasma sample is treated with a methanolic solution of sodium hydroxide (B78521) to hydrolyze cholesterol esters.

-

Extraction: The non-saponifiable lipids, including 4β-HC and its internal standard, are extracted with an organic solvent (e.g., hexane).

-

Derivatization: The hydroxyl groups of the cholesterol and its metabolites are derivatized to make them volatile for GC analysis. A common derivatizing agent is tert-butyldimethylsilylimidazole diformamide.[13]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to 4β-HC and its deuterated internal standard.[13]

-

Quantification: The concentration of 4β-HC in the original plasma sample is calculated based on the ratio of the peak areas of the endogenous 4β-HC to the deuterated internal standard.

Cell-Based Assays for LXR Target Gene Expression

Method: Real-time quantitative polymerase chain reaction (RT-qPCR).

Protocol Outline:

-

Cell Culture: Human cell lines, such as hepatoma cells (e.g., Huh7) or primary human monocyte-derived macrophages, are cultured under standard conditions.[2][3]

-

Treatment: Cells are treated with 4β-HC at various concentrations (e.g., 5-20 µM) for a specified period (e.g., 24 hours).[3] Control cells are treated with vehicle (e.g., ethanol (B145695) or DMSO).

-

RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for qPCR with primers specific for LXR target genes (e.g., SREBP1c, ABCA1, ABCG1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in 4β-HC-treated cells to that in vehicle-treated control cells.

siRNA-Mediated Knockdown of LXRs

Method: Small interfering RNA (siRNA) technology to specifically silence the expression of LXRα and LXRβ.

Protocol Outline:

-

Cell Culture: Cells expressing LXRs (e.g., Huh7) are seeded in culture plates.

-

Transfection: Cells are transfected with siRNAs specifically targeting LXRα, LXRβ, or a non-targeting control siRNA using a suitable transfection reagent.

-

Incubation: The cells are incubated for a period sufficient to allow for the degradation of the target mRNA and protein (e.g., 48-72 hours).[3]

-

Treatment: The LXR-knockdown and control cells are then treated with 4β-HC or vehicle.

-

Analysis: The effect of LXR knockdown on 4β-HC-mediated responses is assessed by measuring the expression of LXR target genes (using RT-qPCR) or other relevant cellular endpoints. The efficiency of the knockdown is confirmed by measuring LXRα and LXRβ mRNA and protein levels via RT-qPCR and Western blotting, respectively.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Frontiers | 4β-Hydroxycholesterol Signals From the Liver to Regulate Peripheral Cholesterol Transporters [frontiersin.org]

- 3. 4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 5. PXR and 4β-Hydroxycholesterol Axis and the Components of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 4β‐Hydroxycholesterol Level in Patients With Rheumatoid Arthritis Before vs. After Initiation of bDMARDs and Correlation With Inflammatory State - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of oxysterol 4β-hydroxycholesterol and liver X receptor alleles in pre-eclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of 4β-hydroxycholesterol and evaluation of other endogenous biomarkers for the assessment of CYP3A activity in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Enzymatic Formation of 4-Beta-Hydroxycholesterol by Cytochrome P450: A Technical Guide

Introduction

4-beta-hydroxycholesterol (4β-OHC) is an oxysterol, an oxidized derivative of cholesterol, that has garnered significant attention in the fields of pharmacology and clinical drug development.[1][2] Its formation in the human body is primarily an enzymatic process catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes.[3][4][5] Specifically, the synthesis of 4β-OHC is a marker of the activity of CYP3A4 and CYP3A5, two of the most important enzymes in drug metabolism.[6][7] Consequently, measuring the levels of 4β-OHC in plasma has become a valuable method for assessing the induction or inhibition of CYP3A activity by new drug candidates and for understanding drug-drug interactions.[2][8] This technical guide provides an in-depth overview of the enzymatic formation of 4β-OHC, including quantitative data, experimental protocols, and key signaling pathways.

The Enzymatic Formation of this compound

The primary pathway for the formation of 4β-OHC is the hydroxylation of cholesterol at the 4β-position. This reaction is predominantly catalyzed by CYP3A4, the most abundant P450 enzyme in the human liver.[8][9] To a lesser extent, CYP3A5 also contributes to its formation.[6][7] In vitro studies with recombinant human CYP enzymes have shown that while CYP3A4 is highly effective in catalyzing this reaction, other isoforms such as CYP1A2, CYP2B6, and CYP2C9 exhibit no significant activity.[7] The stereoisomer, 4-alpha-hydroxycholesterol (4α-OHC), is not formed by CYP3A enzymes but rather through non-enzymatic autooxidation of cholesterol.[7][10]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4β-hydroxycholesterol as an endogenous CYP3A marker in cancer patients treated with taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Metabolism of 4 beta -hydroxycholesterol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4β-Hydroxycholesterol as an endogenous marker for CYP3A4/5 activity. Stability and half-life of elimination after induction with rifampicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Cholesterol 25-hydroxylation activity of CYP3A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

4-Beta-Hydroxycholesterol: A Dual-Modulator of Nuclear Receptor Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-beta-hydroxycholesterol (4β-OHC) is an endogenous oxysterol, a product of cholesterol metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] Beyond its role as a biomarker for CYP3A4/5 activity, 4β-OHC has emerged as a significant signaling molecule that directly interacts with and modulates the activity of specific nuclear receptors.[4][5][6][7] This technical guide provides a comprehensive overview of 4β-OHC's function as a ligand for nuclear receptors, focusing on its dual role as an agonist for Liver X Receptors (LXR) and a potential inverse agonist for Retinoid-related Orphan Receptors (ROR).[4][8] The document details the associated signaling pathways, summarizes key quantitative data, and provides in-depth experimental protocols for studying these interactions.

This compound as a Ligand for Nuclear Receptors

4β-OHC has been identified as a natural ligand for two key families of nuclear receptors that play critical roles in regulating lipid metabolism, inflammation, and cellular homeostasis.

Liver X Receptors (LXRα and LXRβ)

4β-OHC acts as an agonist for both LXRα (NR1H3) and LXRβ (NR1H2).[4][5][7][9] LXRs are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[4][6] The activation of LXRs by ligands like 4β-OHC initiates a signaling cascade that upregulates the expression of genes involved in reverse cholesterol transport and fatty acid synthesis.[4][6]

Retinoid-related Orphan Receptors (RORα and RORγ)

In contrast to its effect on LXRs, emerging evidence suggests that certain oxysterols can act as inverse agonists for RORα (NR1F1) and RORγ (NR1F3). While direct high-affinity binding and inverse agonism of 4β-OHC on RORs are still under active investigation, other structurally related oxysterols have been shown to modulate ROR activity.[8] RORs are constitutively active receptors that bind to ROR response elements (ROREs) as monomers and play crucial roles in development, metabolism, and immunity. Inverse agonists of RORs suppress their basal transcriptional activity.

Signaling Pathways

The interaction of 4β-OHC with LXR and potentially ROR initiates distinct signaling pathways that lead to changes in gene expression and cellular function.

LXR Agonism by this compound

Upon binding to the ligand-binding domain (LBD) of LXR, 4β-OHC induces a conformational change in the receptor. This leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes. The LXR/RXR heterodimer then binds to LXREs in the promoter of target genes, stimulating their transcription.

Figure 1: LXR Signaling Pathway Activated by 4β-Hydroxycholesterol.

Key downstream targets of LXR activation by 4β-OHC include:

-

Sterol Regulatory Element-Binding Protein 1c (SREBP1c): A master regulator of lipogenesis, its upregulation leads to increased fatty acid and triglyceride synthesis.[4][6]

-

ATP-Binding Cassette Transporter A1 (ABCA1) and G1 (ABCG1): These transporters are crucial for reverse cholesterol transport, facilitating the efflux of cholesterol from peripheral cells to HDL particles.[4][5][7]

Potential ROR Inverse Agonism by Oxysterols

While the direct inverse agonist effect of 4β-OHC on RORs is not definitively established, the general mechanism for oxysterol-mediated ROR inhibition involves the binding of the ligand to the ROR LBD. This binding event stabilizes a conformation that favors the recruitment of corepressors and the dissociation of coactivators, leading to the repression of target gene transcription.

Figure 2: Potential ROR Inverse Agonist Signaling Pathway.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound on its target nuclear receptors. It is important to note that while dose-response relationships have been established, specific EC50 and IC50 values for 4β-OHC are not always explicitly reported in the literature.

Table 1: Agonistic Activity of this compound on Liver X Receptors (LXRs)

| Parameter | Receptor | Cell Line | Target Gene/Assay | Value | Reference |

| EC50 | LXRα/β | Huh7 | ABCA1 mRNA expression | Not explicitly stated, but graphical data shows a dose-dependent increase. | Moldavski et al., 2021[4] |

| EC50 | LXRα/β | Huh7 | SREBP1c mRNA expression | Not explicitly stated, but graphical data indicates it is more potent than 24(S)-HC. | Moldavski et al., 2021[4] |

Table 2: Inverse Agonist Activity of Oxysterols on Retinoid-related Orphan Receptors (RORs)

| Parameter | Receptor | Cell Line | Target Gene/Assay | Ligand | Value | Reference |

| IC50 | RORα | HepG2 | Glucose-6-Phosphatase promoter luciferase assay | 7α-hydroxycholesterol | 1.3 µM | Kumar et al., 2011[8] |

| IC50 | RORγ | HepG2 | Glucose-6-Phosphatase promoter luciferase assay | 7α-hydroxycholesterol | 1.7 µM | Kumar et al., 2011[8] |

| IC50 | RORα | - | GAL4-RORα transactivation | 7β-hydroxycholesterol | ~1.4 µM | Kumar et al., 2011[8] |

| IC50 | RORα | - | GAL4-RORα transactivation | 7-ketocholesterol | ~0.7 µM | Kumar et al., 2011[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with nuclear receptors.

Luciferase Reporter Gene Assay for LXR Activation

This assay measures the ability of 4β-OHC to activate LXR-mediated gene transcription.

Workflow:

References

- 1. 4β-hydroxycholesterol as an endogenous CYP3A marker in cancer patients treated with taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4beta-hydroxycholesterol as a marker of CYP3A4 inhibition in vivo - effects of itraconazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 7. Liver X Receptor Agonist 4β‐Hydroxycholesterol as a Prognostic Factor in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of Retinoic Acid Receptor-related Orphan Receptor α and γ Activity by 7-Oxygenated Sterol Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological activities of the LXRα and β agonist, 4β-hydroxycholesterol, and of its isomer, 4α-hydroxycholesterol, on oligodendrocytes: effects on cell growth and viability, oxidative and inflammatory status - PubMed [pubmed.ncbi.nlm.nih.gov]

The Shifting Landscape of CYP3A Activity: A Technical Guide to Inter-Individual Variability of 4-Beta-Hydroxycholesterol Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-beta-hydroxycholesterol (4β-HC), an endogenous metabolite of cholesterol, has emerged as a valuable biomarker for assessing the in vivo activity of cytochrome P450 3A4 and 3A5 (CYP3A4/5), enzymes critical to the metabolism of a vast array of drugs. The substantial inter-individual variability in 4β-HC levels presents both a challenge and an opportunity in drug development and personalized medicine. Understanding the sources of this variability is paramount for the accurate interpretation of drug-drug interaction studies and for optimizing therapeutic regimens. This technical guide provides a comprehensive overview of the factors influencing 4β-HC concentrations, detailed experimental protocols for its quantification, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

Cytochrome P450 3A4 and 3A5 are the most abundant and clinically significant drug-metabolizing enzymes in humans, responsible for the clearance of approximately 50% of all prescribed drugs. Their activity can be significantly altered by genetic polymorphisms, co-administered drugs (inducers and inhibitors), and various physiological and environmental factors. The use of endogenous biomarkers to phenotype CYP3A4/5 activity offers a non-invasive alternative to traditional probe drug studies. 4β-HC, formed primarily in the liver via CYP3A4/5-mediated oxidation of cholesterol, has a long half-life of 1 to 3 weeks, making it a stable marker of enzyme activity over time.[1][2] However, its utility is contingent on a thorough understanding of the factors contributing to its wide inter-individual variability.

Factors Influencing 4β-Hydroxycholesterol Levels

The concentration of 4β-HC in circulation is a complex trait influenced by a combination of genetic and non-genetic factors.

Genetic Factors

Genetic polymorphisms in genes encoding CYP3A4, CYP3A5, and their regulators can significantly impact 4β-HC levels.

-

CYP3A5 Genotype: The most influential genetic factor is the CYP3A53 allele, which leads to a non-functional protein. Individuals carrying at least one functional CYP3A51 allele have been shown to have higher plasma concentrations of 4β-HC.[1][3] This demonstrates that both CYP3A4 and CYP3A5 contribute to the formation of 4β-HC.[1]

-

CYP3A422 Allele: The CYP3A422 allele is associated with reduced CYP3A4 expression and activity, though its impact on 4β-HC levels is considered less pronounced compared to non-genetic factors.[4]

-

POR28 Allele: Polymorphisms in the P450 oxidoreductase (POR) gene, such as POR28, have been modestly associated with elevated 4β-HC levels.[4]

Non-Genetic Factors

Non-genetic factors, particularly co-medications, play a dominant role in the variability of 4β-HC.

-

CYP3A Inducers: Strong inducers of CYP3A enzymes, such as the anti-epileptic drugs carbamazepine, phenytoin, and phenobarbital, and the antibiotic rifampicin, can lead to a more than 10-fold increase in plasma 4β-HC concentrations.[1][5] Even weaker inducers can cause a detectable increase.[5]

-

CYP3A Inhibitors: Potent CYP3A inhibitors like ritonavir (B1064) and itraconazole (B105839) can cause a significant decrease in plasma 4β-HC levels.[1][6]

-

Sex: Studies have consistently shown that women tend to have higher concentrations of 4β-HC than men, suggesting a gender-based difference in CYP3A4/5 activity.[4][7][8]

-

Ethnicity: Differences in mean plasma 4β-HC concentrations have been observed across different ethnic populations (e.g., Koreans, Swedes, and Tanzanians), which may be partly attributable to varying frequencies of CYP3A5 functional alleles.[8]

-

Cholesterol Levels: While there is a weak positive correlation between 4β-HC and total cholesterol levels, it only accounts for a small fraction of the variability in 4β-HC.[1] Under conditions where cholesterol concentrations are expected to change, normalizing 4β-HC to total cholesterol (4β-HC/cholesterol ratio) may be a more reliable marker.[7]

Quantitative Data on 4β-Hydroxycholesterol Variability

The following tables summarize the quantitative data on the inter-individual variability of 4β-HC levels.

Table 1: Baseline Plasma 4β-Hydroxycholesterol Concentrations in Healthy Adults

| Population | Mean Concentration (ng/mL) | Range (ng/mL) | Reference |

| Swedish | 30 | 10 - 60 | [1] |

| Korean | 29.3 | Not Reported | [8] |

| Tanzanian | 21.9 | Not Reported | [8] |

Table 2: Effect of CYP3A Modulators on Plasma 4β-Hydroxycholesterol Levels

| Modulator | Type | Dose | Duration | Change in 4β-HC | Reference |

| Carbamazepine | Inducer | Therapeutic | >10 years | >10-fold increase | [1] |

| Rifampicin | Inducer | 500 mg/day | 2 weeks | 4-fold increase | [1] |

| Rifampicin | Inducer | 20 mg/day | 2 weeks | Significant increase | [1] |

| Ritonavir-boosted atazanavir | Inhibitor | Therapeutic | Not Specified | Significant decrease | [1] |

| Itraconazole | Inhibitor | 400 mg/day | 1 week | ~29% decrease | [1][6] |

| Ketoconazole | Inhibitor | 400 mg/day | 14 days | ~13% decrease | [3] |

Table 3: Impact of Genetic Polymorphisms on 4β-Hydroxycholesterol Levels

| Genotype | Effect on 4β-HC Level | Magnitude of Effect | Reference |

| CYP3A51 carriers | Increased | Significant, varies by population | [1][8] |

| CYP3A422 carriers | Decreased | Limited importance compared to non-genetic factors | [4] |

| POR*28 carriers | Increased | Modest (+11%) | [4] |

Experimental Protocols

Accurate quantification of 4β-HC is crucial for its use as a biomarker. The following sections detail the common methodologies.

Quantification of 4β-Hydroxycholesterol by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of 4β-HC to improve its volatility and detection by GC-MS.

Methodology:

-

Sample Preparation:

-

To 1 mL of plasma, add a known amount of a deuterated internal standard (e.g., [2H7]-4β-hydroxycholesterol).

-

Perform alkaline hydrolysis (saponification) to release esterified oxysterols.

-

Extract the sterols with a suitable organic solvent (e.g., hexane (B92381) or diethyl ether).

-

Wash the organic phase to remove impurities.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Derivatize the dried extract to form trimethylsilyl (B98337) (TMS) ethers by adding a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

-

Incubate at a specified temperature and time to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.

-

Use a temperature program to separate 4β-HC from other sterols and its isomer, 4α-hydroxycholesterol.

-

Detect the eluting compounds using a mass spectrometer operating in selected ion monitoring (SIM) mode.

-

Quantify 4β-HC by comparing the peak area of its characteristic ions to that of the internal standard.

-

Quantification of 4β-Hydroxycholesterol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of 4β-HC, often with simpler sample preparation.

Methodology:

-

Sample Preparation:

-

To a small volume of plasma (e.g., 50 µL), add an internal standard (e.g., d4-4βHC).[9]

-

Perform protein precipitation with a solvent like acetonitrile.

-

Alternatively, for higher sensitivity, perform saponification followed by liquid-liquid extraction.[10]

-

In some methods, derivatization to a picolinyl ester is performed to enhance ionization efficiency.[9][10]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a reverse-phase C18 column.[9]

-

Use an isocratic or gradient mobile phase to achieve chromatographic separation of 4β-HC from isobaric interferences, particularly 4α-HC.[9]

-

Detect the analyte using a tandem mass spectrometer with electrospray ionization (ESI) in positive mode.

-

Monitor specific precursor-to-product ion transitions for 4β-HC and the internal standard.

-

Quantify 4β-HC using a calibration curve prepared in a surrogate matrix (e.g., plasma stripped of endogenous 4β-HC) with a stable isotope-labeled surrogate analyte.[9]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the dynamics of 4β-HC variability.

References

- 1. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 4β-Hydroxycholesterol as a Clinical Biomarker of CYP3A4 Drug Interactions Using a Bayesian Mechanism–Based Pharmacometric Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of 4β-hydroxycholesterol and evaluation of other endogenous biomarkers for the assessment of CYP3A activity in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of genetic and nongenetic factors on interindividual variability in 4β-hydroxycholesterol concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4β-hydroxycholesterol as an endogenous CYP3A marker in cancer patients treated with taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4beta-hydroxycholesterol as a marker of CYP3A4 inhibition in vivo - effects of itraconazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4β-Hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4Beta-hydroxycholesterol is a new endogenous CYP3A marker: relationship to CYP3A5 genotype, quinine 3-hydroxylation and sex in Koreans, Swedes and Tanzanians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of this compound in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of 4-Beta-Hydroxycholesterol: A Technical Guide to Genetic and Non-Genetic Determinants

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic and non-genetic factors influencing the levels of 4-beta-hydroxycholesterol (4β-OHC), an increasingly important endogenous biomarker for Cytochrome P450 3A (CYP3A) activity. Understanding the multifaceted regulation of 4β-OHC is critical for its effective application in drug development, clinical pharmacology, and personalized medicine.

Introduction

This compound is an oxysterol formed from the enzymatic oxidation of cholesterol. Its production is primarily catalyzed by the CYP3A4 and CYP3A5 enzymes, which are responsible for the metabolism of a vast array of xenobiotics, including approximately 50% of clinically used drugs.[1][2] Consequently, plasma concentrations of 4β-OHC are considered a reliable surrogate for hepatic CYP3A activity.[1][2] The long half-life of 4β-OHC, approximately 17 days, results in stable intra-individual plasma concentrations, making it a valuable tool for assessing long-term changes in CYP3A activity, particularly induction.[1][2] This guide will delve into the intricate genetic and non-genetic factors that modulate 4β-OHC levels, present detailed experimental protocols for its quantification, and visualize the key metabolic and signaling pathways involved.

Genetic Factors Affecting 4β-Hydroxycholesterol Levels

Genetic polymorphisms in enzymes involved in the formation and metabolism of 4β-OHC can significantly contribute to interindividual variability in its plasma concentrations.

Cytochrome P450 3A (CYP3A) Polymorphisms

The genes encoding the primary enzymes responsible for 4β-OHC synthesis, CYP3A4 and CYP3A5, are known to be polymorphic.

-

CYP3A4*22 : This variant allele has been associated with reduced CYP3A4 function. However, its quantitative impact on 4β-OHC levels appears to be modest compared to non-genetic factors.

-

CYP3A53 : This is a common loss-of-function allele. Individuals carrying at least one functional CYP3A51 allele generally exhibit higher 4β-OHC concentrations, indicating that CYP3A5 contributes to its formation.[1][2]

P450 Oxidoreductase (POR) Polymorphisms

The POR gene encodes an enzyme that is an essential electron donor to all microsomal P450 enzymes, including CYP3A4 and CYP3A5.

-

POR*28 : Carriers of this variant allele have been observed to have modestly elevated 4β-OHC levels, suggesting an influence on overall CYP3A activity.

Table 1: Quantitative Impact of Genetic Polymorphisms on 4β-Hydroxycholesterol Levels

| Genetic Variant | Effect on 4β-OHC Levels | Quantitative Impact (where available) | Reference(s) |

| CYP3A422 | Limited importance for overall individual variability | Not consistently significant in all studies | [3] |

| CYP3A53 | Carriers of the functional 1 allele have higher levels | Significantly higher in *1 carriers vs. *3/3 homozygotes | [1][4] |

| POR*28 | Modestly elevated levels in carriers | +11% in carriers vs. non-carriers (P = 0.023) | [3] |

Non-Genetic Factors Affecting 4β-Hydroxycholesterol Levels

A wide array of non-genetic factors, including co-administered drugs, physiological characteristics, and disease states, exert a profound influence on 4β-OHC concentrations.

Co-medication: CYP3A Inducers and Inhibitors

The most significant non-genetic factor affecting 4β-OHC is the concomitant use of drugs that induce or inhibit CYP3A enzymes.

-

CYP3A Inducers : Strong inducers such as rifampicin (B610482) and certain antiepileptic drugs (e.g., carbamazepine, phenytoin, phenobarbital) can lead to a dramatic, up to 10-fold, increase in plasma 4β-OHC concentrations.[1][2]

-

CYP3A Inhibitors : Potent inhibitors like ketoconazole (B1673606) and ritonavir (B1064) can cause a significant decrease in 4β-OHC levels.[1][2][5]

Table 2: Effect of CYP3A Modulators on 4β-Hydroxycholesterol Levels

| Drug | Class | Effect on 4β-OHC Levels | Fold/Percent Change | Reference(s) |

| Rifampicin | Strong Inducer | Increase | Up to 4-fold with 500 mg/day | [1] |

| Carbamazepine | Strong Inducer | Increase | ~10-fold with long-term treatment | [1] |

| Phenytoin | Strong Inducer | Increase | ~10-fold with long-term treatment | [1] |

| Phenobarbital | Strong Inducer | Increase | ~10-fold with long-term treatment | [1] |

| Efavirenz | Inducer | Increase | 4.15-fold increase | [6] |

| St. John's Wort | Inducer | Increase | Significant increase | [7] |

| Ketoconazole | Strong Inhibitor | Decrease | Up to 13-23% decrease | [5] |

| Itraconazole | Strong Inhibitor | Decrease | ~20% decrease | [1] |

| Ritonavir | Strong Inhibitor | Decrease | Significant decrease | [1][2] |

Physiological Factors

-

Sex : Females consistently demonstrate higher plasma concentrations of 4β-OHC compared to males, suggesting a gender-based difference in CYP3A activity.[1][2]

-

Ethnicity : Interethnic differences in 4β-OHC levels have been observed, likely reflecting variations in both CYP3A4 activity and the frequency of functional CYP3A5 alleles across different populations. For instance, studies have shown differences in mean 4β-OHC concentrations between Korean, Swedish, and Tanzanian populations.[8]

Table 3: Influence of Sex and Ethnicity on Baseline 4β-Hydroxycholesterol Levels

| Factor | Population | Mean 4β-OHC Concentration (ng/mL) | Key Findings | Reference(s) |

| Sex | General | Females > Males | Consistently higher levels in females across various ethnicities. | [1][2][8] |

| Ethnicity | Koreans | 29.3 | Significant differences observed between all three populations. | [8] |

| Swedes | 26.8 | [8] | ||

| Tanzanians | 21.9 | [8] | ||

| Ethiopians | 35.4 | Higher mean concentration compared to the other three populations. | [1] |

Disease States

Certain disease states can alter hepatic function and inflammation, thereby impacting 4β-OHC levels.

-

Rheumatoid Arthritis (RA) : Patients with RA have been shown to have lower 4β-OHC levels, which may be attributed to reduced CYP3A4 abundance.[6]

-

End-Stage Renal Disease (ESRD) : While data is still emerging, studies suggest that CYP3A activity may be altered in patients with ESRD, and levels of 4β-OHC can change following kidney transplantation.[4][9]

-

Non-Alcoholic Fatty Liver Disease (NAFLD) : Elevated levels of 4β-OHC have been observed in patients with NAFLD, suggesting a potential role for this oxysterol in the pathogenesis of the disease.

Dietary Factors

The influence of specific dietary components on circulating 4β-OHC levels is an area of active investigation.

-

Grapefruit Juice : A well-known inhibitor of intestinal CYP3A4, has been shown to have no significant effect on plasma 4β-OHC concentrations.[10] This suggests that intestinal CYP3A4 activity is not a major contributor to systemic 4β-OHC levels.

-

Plant Sterols and Polyphenols : While many dietary compounds, such as resveratrol (B1683913), curcumin, and quercetin (B1663063), are known to affect cholesterol metabolism and CYP3A4 activity in vitro, there is currently a lack of robust in vivo data quantifying their direct impact on plasma 4β-OHC concentrations in humans.[1][11][12][13][14] Further research is needed to elucidate these potential interactions.

Experimental Protocols

Quantification of 4β-Hydroxycholesterol in Plasma/Serum by LC-MS/MS

This section outlines a general methodology for the accurate quantification of 4β-OHC. Specific parameters may require optimization based on the instrumentation and reagents available.

4.1.1 Sample Preparation

-

Internal Standard Spiking : To a 50-100 µL aliquot of plasma or serum, add a known amount of a stable isotope-labeled internal standard (e.g., d7-4β-hydroxycholesterol). This is crucial for accurate quantification, correcting for variations in sample processing and instrument response.

-

Saponification (Alkaline Hydrolysis) : Add a solution of potassium hydroxide (B78521) or sodium hydroxide in ethanol (B145695) to the sample. Incubate at an elevated temperature (e.g., 60°C) for approximately 1-2 hours. This step hydrolyzes the esterified forms of 4β-OHC, ensuring the measurement of total 4β-OHC.

-

Liquid-Liquid Extraction (LLE) : After cooling, add water and an organic solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate). Vortex vigorously to extract the non-polar oxysterols into the organic phase. Centrifuge to separate the layers and carefully collect the upper organic layer. Repeat the extraction process to maximize recovery.

-

Derivatization : Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent, such as picolinic acid or a similar reagent, in the presence of a coupling agent. This step is often employed to improve the ionization efficiency and chromatographic properties of 4β-OHC for LC-MS/MS analysis.

-

Final Extraction and Reconstitution : Perform a final LLE to purify the derivatized product. Evaporate the organic solvent and reconstitute the final residue in the mobile phase for injection into the LC-MS/MS system.

4.1.2 LC-MS/MS Analysis

-

Liquid Chromatography (LC) : Employ a reverse-phase C18 or a similar column to achieve chromatographic separation of 4β-OHC from its isomers (e.g., 4α-hydroxycholesterol) and other endogenous interferences. An isocratic or gradient elution with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer is typically used.

-

Mass Spectrometry (MS/MS) : Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte (4β-OHC) and the internal standard are monitored for high selectivity and sensitivity.

4.1.3 Data Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed using standards of known concentrations to determine the concentration of 4β-OHC in the unknown samples.

Signaling Pathways and Logical Relationships

The formation and potential biological roles of 4β-OHC are embedded in key metabolic and signaling pathways.

Caption: Formation of 4β-Hydroxycholesterol from Cholesterol by CYP3A4 and CYP3A5.

Caption: Experimental Workflow for 4β-Hydroxycholesterol Quantification.

Caption: Potential Role of 4β-Hydroxycholesterol in LXR-SREBP1c Signaling.

Conclusion

This compound is a valuable and sensitive endogenous biomarker of hepatic CYP3A activity. Its levels are influenced by a complex interplay of genetic and non-genetic factors. While the impact of co-medications is the most pronounced, genetic polymorphisms, sex, ethnicity, and underlying disease states also contribute significantly to the observed interindividual variability. The role of specific dietary components warrants further investigation to provide a complete picture of 4β-OHC regulation. The standardized and robust analytical methods for its quantification, as outlined in this guide, are essential for its reliable application in research and clinical settings. A thorough understanding of these determinants is paramount for the accurate interpretation of 4β-OHC data and its effective utilization in advancing drug development and personalized medicine.

References

- 1. Polyphenol Effects on Cholesterol Metabolism via Bile Acid Biosynthesis, CYP7A1: A Review [mdpi.com]

- 2. Diversity of Plant Sterols Metabolism: The Impact on Human Health, Sport, and Accumulation of Contaminating Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curcumin potentiates cholesterol-lowering effects of phytosterols in hypercholesterolaemic individuals. A randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validation of 4β-hydroxycholesterol and evaluation of other endogenous biomarkers for the assessment of CYP3A activity in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Resveratrol and vascular health: evidence from clinical studies and mechanisms of actions related to its metabolites produced by gut microbiota [frontiersin.org]

- 9. Curcumin effects on blood lipid profile in a 6-month human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Grapefruit Juice Intake on Serum Level of the Endogenous CYP3A4 Metabolite 4β-Hydroxycholesterol-an Interaction Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of quercetin supplementation on lipid profiles and inflammatory markers among patients with metabolic syndrome and related disorders: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The effects of resveratrol on lipid profiles and liver enzymes in patients with metabolic syndrome and related disorders: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quercetin regulates hepatic cholesterol metabolism by promoting cholesterol-to-bile acid conversion and cholesterol efflux in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Beta-Hydroxycholesterol Reference Ranges: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Baseline 4-Beta-Hydroxycholesterol Levels in Healthy Populations for Application in Clinical and Preclinical Research.

This technical guide provides a comprehensive overview of this compound (4β-OHC) reference ranges in healthy individuals, intended for researchers, scientists, and professionals in drug development. 4β-OHC, a cholesterol metabolite formed primarily by the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes, is an increasingly utilized endogenous biomarker for assessing CYP3A activity. Understanding its baseline concentrations and the factors that influence them is critical for the accurate interpretation of clinical and preclinical studies. This document summarizes quantitative data from various studies, details common experimental protocols for 4β-OHC measurement, and visualizes key biological and experimental pathways.

Reference Ranges of this compound in Healthy Populations

The concentration of 4β-OHC in plasma is a key indicator of hepatic CYP3A activity. Baseline levels can vary among individuals and populations due to a variety of factors. The following tables summarize the reference ranges observed in healthy adult and pediatric populations.

Healthy Adult Populations

Studies in healthy adult populations have established a general reference range for plasma 4β-OHC. A meta-analysis incorporating data from 38 studies and 4466 individuals found the mean steady-state plasma concentration to be 29.85 ± 14.87 ng/mL.[1] However, significant inter-individual and inter-ethnic variability exists.

| Population/Study Cohort | Mean 4β-OHC Concentration (ng/mL) | Range (ng/mL) | Key Observations |

| General Healthy Adults (Meta-analysis) | 29.85 ± 14.87 | Not specified | Data from 4466 individuals across multiple ethnicities.[1] |

| Swedish Volunteers (n=125) | 30 | 10 - 60 | |

| Swedish Adults (n=161) | 26.8 | Not specified | |

| Korean Adults (n=149) | 29.3 | Not specified | |

| Tanzanian Adults (n=138) | 21.9 | Not specified | Lower concentrations observed compared to Swedish and Korean populations.[2] |

| Ethiopian Adults | 35.4 | Not specified | Higher mean concentration compared to other studied populations.[2] |

Factors Influencing 4β-OHC Levels in Adults:

-

Ethnicity: As highlighted in the table, baseline 4β-OHC levels can differ significantly between ethnic groups, likely due to genetic variations in CYP3A4 and CYP3A5.[2]

-

Gender: Several studies have reported that women tend to have higher plasma concentrations of 4β-OHC than men.[2]

-

CYP3A5 Genotype: The presence of active CYP3A5*1 alleles is associated with higher 4β-OHC concentrations.[2]

-

Drug Intake: Co-administration of CYP3A inducers (e.g., rifampicin, carbamazepine) can lead to a several-fold increase in 4β-OHC levels, while inhibitors (e.g., ketoconazole, itraconazole) can cause a decrease.[2]

Healthy Pediatric Populations

Data on 4β-OHC reference ranges in healthy children and adolescents are more limited. However, some studies provide valuable insights into baseline levels in this population. It is important to note that establishing pediatric reference intervals is challenging due to the dynamic physiological changes that occur during development.

| Age Group | Mean/Median 4β-OHC Concentration (ng/mL) | Range (ng/mL) | Study Context |

| Newborns (at birth) | 1.8 (median) | 0.8 - 4.2 | Healthy newborns. |

| Infants (4 months) | 4.4 (median) | 2.5 - 7.9 | Follow-up of healthy newborns. |

| Pediatric Epilepsy Patients (pre-treatment baseline) | 42.7 (mean) | Not specified | Used as a proxy for healthy children before CYP3A-inducing treatment.[2] |

The significant increase in 4β-OHC levels from birth to four months of age likely reflects the maturation of the CYP3A enzymes. More research is needed to establish comprehensive, age- and sex-stratified reference intervals for the entire pediatric and adolescent age range.

Experimental Protocols for this compound Quantification

Accurate quantification of 4β-OHC is crucial for its use as a biomarker. The most common analytical methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 4β-OHC in biological matrices.

Sample Preparation:

-

Saponification: To 50 µL of plasma, an internal standard (e.g., deuterated 4β-OHC) is added, followed by a strong base (e.g., ethanolic potassium hydroxide (B78521) or sodium methoxide (B1231860) in methanol) to hydrolyze cholesterol esters. The mixture is incubated to ensure complete reaction.

-

Liquid-Liquid Extraction (LLE): After saponification, water is added, and the analytes are extracted from the aqueous matrix into an organic solvent, typically n-hexane. This step is often repeated to maximize recovery.

-

Derivatization (optional but common): To enhance ionization efficiency and chromatographic performance, the hydroxyl group of 4β-OHC is often derivatized. A common derivatizing agent is picolinic acid.

-

Reconstitution: The final extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

Chromatographic and Mass Spectrometric Conditions:

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate 4β-OHC from its isomers (e.g., 4α-hydroxycholesterol) and other endogenous compounds. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is common.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust method for 4β-OHC analysis, though it typically requires derivatization to improve the volatility of the analyte.

Sample Preparation:

-

Saponification and Extraction: Similar to the LC-MS/MS protocol, the sample undergoes saponification and liquid-liquid extraction.

-

Derivatization: The extracted 4β-OHC is derivatized to form a more volatile and thermally stable compound. A common method is silylation to form a trimethylsilyl (B98337) (TMS) ether.

-

Reconstitution: The derivatized sample is reconstituted in a suitable solvent for GC injection.

Chromatographic and Mass Spectrometric Conditions:

-

Chromatography: A capillary column with a non-polar or medium-polarity stationary phase is used for separation. A temperature program is employed to achieve optimal separation of the analytes.

-

Mass Spectrometry: The GC is interfaced with a mass spectrometer, typically operating in electron ionization (EI) mode. Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized 4β-OHC and internal standard.

Visualizing Key Pathways

Understanding the biological and experimental context of 4β-OHC is facilitated by visual representations of the relevant pathways.

CYP3A4 Induction Signaling Pathway

The induction of CYP3A4, the primary enzyme responsible for 4β-OHC formation, is mainly regulated by the Pregnane X Receptor (PXR).

Experimental Workflow for 4β-OHC Quantification

The following diagram illustrates a typical workflow for the analysis of 4β-OHC in plasma samples using LC-MS/MS.

This technical guide provides a foundational understanding of 4β-hydroxycholesterol reference ranges and their measurement. For specific clinical or research applications, it is recommended to establish population-specific reference intervals and to validate analytical methods according to regulatory guidelines.

References

A Technical Guide to Baseline 4β-Hydroxycholesterol Levels in Pediatric Populations for Researchers and Drug Development Professionals

An in-depth exploration of 4β-hydroxycholesterol (4β-OHC) as a biomarker of CYP3A activity in children, detailing baseline levels, quantification methodologies, and relevant metabolic pathways.

Introduction

4β-hydroxycholesterol (4β-OHC) is a cholesterol metabolite formed primarily by the action of cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes.[1][2] Its plasma concentration serves as an endogenous biomarker for hepatic CYP3A activity.[1][3] Monitoring baseline and changes in 4β-OHC levels is of significant interest in pediatric drug development and clinical research to assess the induction or inhibition of CYP3A enzymes, which are responsible for the metabolism of a large proportion of clinically used drugs. This guide provides a comprehensive overview of baseline 4β-OHC levels in pediatric populations, detailed experimental protocols for its quantification, and a description of the associated metabolic pathways.

Data Presentation: Baseline 4β-Hydroxycholesterol Levels in Pediatric Populations

Establishing accurate baseline reference intervals for 4β-OHC in healthy children is crucial for the interpretation of clinical data. However, comprehensive age- and sex-stratified data in large, healthy pediatric cohorts remain limited. The available data, summarized in the table below, indicate that 4β-OHC levels are present at birth and change with age.

| Pediatric Population | N | Mean/Median 4β-OHC (ng/mL) | Range (ng/mL) | Notes | Reference |

| Neonates (at birth) | 22 | 12 (median) | Not Reported | Lower than maternal levels at delivery. | [3] |

| Infants (4 months) | - | Increased from birth | Not Reported | Plasma levels of 4β-OHC increased significantly between birth and the four-month follow-up. | [1] |

| Pediatric Epilepsy Patients (pre-treatment) | 8 | 42.7 (mean) | Not Reported | This cohort had a medical condition, but these were baseline levels before CYP3A-inducing treatment. | [2] |

It is important to note that factors such as genetics (e.g., CYP3A5 genotype), sex, and ethnicity can influence baseline 4β-OHC levels.[2][4] Further research in large, diverse, and healthy pediatric populations is necessary to establish robust, age- and sex-specific reference intervals.

Experimental Protocols for 4β-Hydroxycholesterol Quantification

The accurate measurement of 4β-OHC in plasma or serum is critical for its use as a biomarker. The two primary analytical methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods typically involve isotope dilution for quantification, using a stable isotope-labeled internal standard.

Sample Handling and Storage

Proper sample handling is crucial to prevent the autooxidation of cholesterol, which can artificially elevate 4β-OHC levels.

-

Anticoagulant: K2EDTA is a commonly used anticoagulant.

-

Storage: Plasma or serum samples should be stored at -70°C or lower to ensure long-term stability of 4β-OHC.[5] Samples that have been stored for extended periods or subjected to multiple freeze-thaw cycles may show artificially increased levels of both 4α- and 4β-OHC due to non-enzymatic oxidation.[5]

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for 4β-OHC quantification and is often preferred due to its higher throughput capabilities.

1. Sample Preparation:

-

Saponification: Since a significant portion of 4β-OHC in circulation is esterified, a hydrolysis step (saponification) is necessary to measure the total concentration. This is typically achieved by adding a strong base, such as sodium methoxide (B1231860) in methanol, to the plasma sample and incubating at room temperature.[6]

-

Liquid-Liquid Extraction (LLE): Following saponification, the non-polar analytes, including 4β-OHC, are extracted from the aqueous matrix using an organic solvent like n-hexane.[6]

-

Derivatization: To enhance ionization efficiency and improve chromatographic separation, 4β-OHC is often derivatized. A common derivatizing agent is picolinic acid, which forms a dipicolinyl ester with the hydroxyl groups of 4β-OHC.[7]

-

Internal Standard: A stable isotope-labeled internal standard, such as 4β-OHC-d7, is added at the beginning of the sample preparation process to account for analyte loss during extraction and for variations in instrument response.[3]

2. Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for chromatographic separation.[1][8]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid) is commonly employed.[6][9]

3. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both the analyte and the internal standard. For the picolinyl ester derivative of 4β-OHC, a common transition monitored is m/z 613.3 → 490.5.[3]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and reliable method for sterol analysis, though it can be more labor-intensive than LC-MS/MS.

1. Sample Preparation:

-

Saponification and Extraction: Similar to the LC-MS/MS method, the sample preparation involves saponification followed by liquid-liquid extraction.[5]

-

Solid-Phase Extraction (SPE): An additional clean-up step using SPE may be incorporated to further purify the extract.[5]

-

Derivatization: For GC analysis, the hydroxyl groups of 4β-OHC must be derivatized to increase volatility. This is typically done by silylation to form trimethylsilyl (B98337) (TMS) ethers.

-

Internal Standard: A deuterium-labeled 4β-OHC is used as the internal standard.[5]

2. Chromatographic Separation:

-

Column: A capillary GC column with a non-polar stationary phase is used to separate the derivatized analytes.

3. Mass Spectrometric Detection:

-

Ionization: Electron ionization (EI) is the standard ionization technique.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized 4β-OHC and its internal standard.

Signaling Pathways and Experimental Workflows

Cholesterol to 4β-Hydroxycholesterol Metabolic Pathway

The formation of 4β-OHC is a minor but important pathway in cholesterol metabolism. The primary enzymes involved are CYP3A4 and, to a lesser extent, CYP3A5, which are predominantly expressed in the liver and intestine.

Caption: Metabolic pathway of cholesterol to 4β-hydroxycholesterol via CYP3A4/5 enzymes.

Experimental Workflow for 4β-OHC Quantification by LC-MS/MS

The following diagram illustrates a typical workflow for the quantification of 4β-OHC in pediatric plasma samples using LC-MS/MS.

Caption: A typical experimental workflow for the quantification of 4β-OHC in plasma by LC-MS/MS.

Conclusion

4β-hydroxycholesterol is a valuable endogenous biomarker for assessing CYP3A activity in pediatric populations. This guide has provided an overview of the current understanding of baseline 4β-OHC levels in children, detailed methodologies for its accurate quantification, and a visual representation of the relevant metabolic and experimental processes. As the field of pediatric pharmacology advances, the establishment of comprehensive and robust reference intervals for 4β-OHC will be essential for its effective application in clinical research and drug development, ultimately contributing to safer and more effective medication use in children.

References

- 1. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovering Oxysterols in Plasma: A Window on the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. open.uct.ac.za [open.uct.ac.za]

- 4. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 4-β-Hydroxycholesterol in Human Plasma using LC-MS/MS

Introduction

4-β-hydroxycholesterol (4β-OHC) is a cholesterol metabolite formed predominantly by the cytochrome P450 3A4 and 3A5 enzymes (CYP3A4/5).[1] As such, its plasma concentration is a promising endogenous biomarker for CYP3A4/5 activity, which is crucial in drug development for assessing potential drug-drug interactions.[2][3][4] This application note describes a robust and sensitive method for the quantification of 4β-OHC in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol involves saponification to release 4β-OHC from its esterified forms, followed by derivatization with picolinic acid to enhance ionization efficiency and analytical sensitivity.[3] Chromatographic separation from its isomers, particularly 4α-hydroxycholesterol, is critical for accurate quantification.[2]

Experimental Workflow

The overall experimental workflow for the quantification of 4β-OHC in plasma is depicted in the diagram below.

Caption: Experimental workflow for 4β-OHC quantification.

Biochemical Pathway

The formation of 4-β-hydroxycholesterol is a key metabolic pathway for cholesterol, primarily mediated by CYP3A4/5 enzymes.

Caption: Formation of 4-β-Hydroxycholesterol from Cholesterol.

Detailed Protocols

Materials and Reagents

-

Human plasma (K2EDTA)

-

4-β-Hydroxycholesterol certified standard

-

4β-Hydroxycholesterol-d7 (d7-4β-OHC)

-

4β-Hydroxycholesterol-d4 (d4-4β-OHC)

-

Potassium hydroxide (B78521) (KOH)

-

Picolinic acid

-

Hexane

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

Butylated hydroxytoluene (BHT)

Sample Preparation

-

To 50 µL of human plasma, add 50 µL of the internal standard solution (containing d4-4β-OHC in ethanol) and 25 µL of 1 mg/mL BHT.[3]

-

Add 250 µL of 1 M potassium hydroxide in ethanol.[3]

-

Incubate the mixture at 37°C for 1 hour to facilitate saponification.[3]

-

Perform a liquid-liquid extraction by adding an appropriate volume of hexane, vortexing, and centrifuging.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-